4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate
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Overview
Description
4-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antibacterial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls, while its anticancer activity may be due to its ability to induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 4-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE include other pyrazole derivatives such as:
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 4-(3-(4-Methoxyphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide These compounds share similar structural features and biological activities but may differ in their specific properties and applications. The uniqueness of 4-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C21H19ClN2O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
[4-[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H19ClN2O4/c1-4-27-20-11-15(8-9-19(20)28-14(3)25)10-18-13(2)23-24(21(18)26)17-7-5-6-16(22)12-17/h5-12H,4H2,1-3H3/b18-10- |
InChI Key |
AVIHRKZFYMGWFH-ZDLGFXPLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC(=CC=C3)Cl)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C)OC(=O)C |
Origin of Product |
United States |
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